3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C19H21ClN6O3 and its molecular weight is 416.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound belongs to a broader category of heterocyclic compounds that are of significant interest due to their potential biological activities. The synthesis of similar compounds involves multi-step reactions, including condensation, cyclization, and functionalization processes. For example, novel derivatives with similar structural motifs have been synthesized and characterized using a variety of techniques, including IR, NMR, and mass spectrometry, to establish their structures (Nagaraju et al., 2013; Majithiya & Bheshdadia, 2022). These methodologies are crucial for confirming the identity and purity of synthesized compounds, laying the groundwork for further biological evaluation.
Antimicrobial and Antitumor Activities
Compounds within this class have been evaluated for their antimicrobial and antitumor activities. Some have shown promising results against bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022; Lahmidi et al., 2019). Additionally, certain derivatives have demonstrated antitumor activity against human cancer cell lines, highlighting their potential in cancer research (Muhammad et al., 2017).
Molecular Docking and Computational Studies
Computational studies, including molecular docking, have supported the biological activity results by elucidating the possible interactions between these compounds and their biological targets. Such studies help in understanding the mechanism of action and optimizing the compounds for better activity (Muhammad et al., 2017).
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-11-4-5-14(6-15(11)20)26-18-17(22-23-26)19(28)25(10-21-18)9-16(27)24-7-12(2)29-13(3)8-24/h4-6,10,12-13H,7-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSMSQBBPBGSNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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